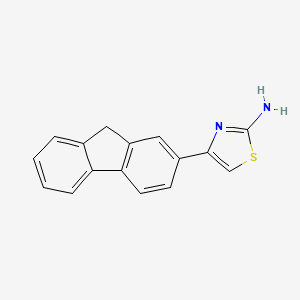

4-(9H-fluoren-2-yl)-1,3-thiazol-2-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(9H-fluoren-2-yl)-1,3-thiazol-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N2S/c17-16-18-15(9-19-16)11-5-6-14-12(8-11)7-10-3-1-2-4-13(10)14/h1-6,8-9H,7H2,(H2,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILZSNYCMULKIOG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2C3=C1C=C(C=C3)C4=CSC(=N4)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70353090 |

Source

|

| Record name | 4-(9H-fluoren-2-yl)-1,3-thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70353090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

299438-56-5 |

Source

|

| Record name | 4-(9H-fluoren-2-yl)-1,3-thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70353090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Topic: Synthesis and Characterization of 4-(9H-fluoren-2-yl)-1,3-thiazol-2-amine

An In-depth Technical Guide for Researchers

Abstract: This technical guide provides a comprehensive overview of the synthesis and characterization of the novel heterocyclic compound, 4-(9H-fluoren-2-yl)-1,3-thiazol-2-amine. We delve into the strategic rationale for targeting this molecule, drawing from the well-established pharmacological importance of both the fluorene and 2-aminothiazole scaffolds. The guide presents a detailed, field-proven protocol for its synthesis via the Hantzsch thiazole reaction, including the preparation of the key α-haloketone precursor. Furthermore, a complete guide to the structural elucidation and purity confirmation using modern spectroscopic techniques is provided. This document is intended for researchers in medicinal chemistry, drug discovery, and materials science, offering both a practical laboratory guide and a deeper understanding of the chemical principles involved.

Introduction: A Molecule of Convergent Interest

The convergence of distinct pharmacophores into a single molecular entity is a cornerstone of modern drug discovery. The target molecule, this compound, represents a strategic fusion of two such privileged scaffolds: the rigid, polycyclic fluorene core and the versatile 2-aminothiazole ring system.

The Fluorene Scaffold: More Than a Fluorophore

Fluorene and its derivatives have garnered significant attention beyond their well-known photophysical and spectroscopic properties. In medicinal chemistry, the fluorene nucleus serves as a rigid, lipophilic backbone for designing agents with diverse biological activities. A notable example is the antimalarial drug Benflumetol (Lumefantrine), which is synthesized from a fluorene-based intermediate. The structural rigidity and planarity of the fluorene system allow for well-defined interactions with biological targets.

The 2-Aminothiazole Moiety: A Privileged Heterocycle

Nitrogen- and sulfur-containing heterocycles are paramount in medicinal chemistry, with the thiazole ring being a core component of numerous bioactive compounds, including Vitamin B1 (Thiamine).[1] The 2-aminothiazole subunit, in particular, is a fundamental building block for synthesizing compounds with a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and anti-HIV properties.[1][2] Its prevalence in the pharmaceutical market underscores its value as a validated pharmacophore.

Rationale for the Synthesis of this compound

The rationale for synthesizing this specific hybrid molecule is rooted in the principle of molecular hybridization. By covalently linking the fluorene scaffold to the 4-position of a 2-aminothiazole ring, we aim to create a novel chemical entity with potentially synergistic or unique biological activities. The fluorene moiety can modulate pharmacokinetic properties like cell permeability and target engagement, while the 2-aminothiazole provides a key interaction point, often acting as a hydrogen bond donor and acceptor. Similar fluorene-thiazole derivatives have shown promise as potent anticancer and antimicrobial agents, often targeting enzymes like dihydrofolate reductase (DHFR).[1][2][3]

Synthesis Strategy: The Hantzsch Reaction

The most reliable and efficient method for constructing a 2-aminothiazole ring is the Hantzsch thiazole synthesis, first described in 1887.[4] This reaction is a classic condensation between an α-haloketone and a thioamide-containing compound, typically thiourea for the synthesis of 2-aminothiazoles.[5][6]

Retrosynthetic Analysis

A retrosynthetic disconnection of the target molecule reveals the two key synthons required for the Hantzsch synthesis: thiourea and the α-bromoketone, 2-bromo-1-(9H-fluoren-2-yl)ethan-1-one . The α-bromoketone, in turn, can be readily prepared from the commercially available 2-acetylfluorene via α-bromination.

The Hantzsch Synthesis Mechanism

The reaction proceeds through a well-established multi-step pathway. The causality behind this choice of reaction is its high efficiency, operational simplicity, and the stability of the resulting aromatic thiazole ring.[5]

-

Nucleophilic Attack (SN2 Reaction): The sulfur atom of thiourea, being a soft nucleophile, attacks the electrophilic carbon bearing the bromine atom on the α-haloketone. This forms an isothiouronium salt intermediate.

-

Intramolecular Cyclization: The amino group of the intermediate then performs a nucleophilic attack on the carbonyl carbon, forming a five-membered heterocyclic intermediate (a thiazoline derivative).

-

Dehydration: The final step is an acid- or base-catalyzed dehydration (elimination of a water molecule) to yield the stable, aromatic 2-aminothiazole ring.

Caption: The Hantzsch synthesis mechanism for 2-aminothiazoles.

Experimental Protocols

This section provides detailed, step-by-step methodologies for the synthesis of the target compound.

Overall Synthesis Workflow

Caption: Overall workflow from starting material to final product.

Materials and Instrumentation

| Reagent/Material | Supplier | Purity/Grade |

| 2-Acetylfluorene | Sigma-Aldrich | ≥98% |

| Copper(II) Bromide (CuBr₂) | Acros Organics | 99% |

| Thiourea | Fisher Scientific | 99+% |

| Ethanol (Absolute) | VWR Chemicals | ACS Grade |

| Ethyl Acetate | Fisher Scientific | ACS Grade |

| Sodium Bicarbonate | EMD Millipore | ACS Grade |

| Deuterated Solvents (DMSO-d₆) | Cambridge Isotope | 99.8 atom % D |

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a Bruker 400 MHz spectrometer. HRMS is performed on a Waters Q-Tof Premier mass spectrometer using ESI+. FTIR spectra are obtained using a PerkinElmer Spectrum Two spectrometer with a UATR accessory. Melting points are determined using a Stuart SMP30 melting point apparatus.

Protocol 1: Synthesis of 2-Bromo-1-(9H-fluoren-2-yl)ethan-1-one (Precursor)

-

Rationale: The α-bromination of a ketone is a standard transformation. Using CuBr₂ is often preferred over liquid bromine for safety and selectivity.

-

To a stirred solution of 2-acetylfluorene (1.0 eq.) in a 1:1 mixture of ethyl acetate and chloroform, add copper(II) bromide (2.2 eq.).

-

Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC), observing the disappearance of the starting material spot.

-

After completion, cool the reaction mixture to room temperature. The gray copper(I) bromide precipitate is removed by filtration.

-

The filtrate is concentrated under reduced pressure to yield the crude product.

-

Purify the crude solid by recrystallization from ethanol to afford the title compound as a white or pale-yellow solid.

Protocol 2: Synthesis of this compound

-

Rationale: This is the core Hantzsch condensation. Ethanol is a common and effective solvent. The reaction is typically heated to ensure a sufficient reaction rate.[5][6]

-

In a round-bottom flask, dissolve 2-bromo-1-(9H-fluoren-2-yl)ethan-1-one (1.0 eq.) in absolute ethanol.

-

Add thiourea (1.2 eq.) to the solution. The excess thiourea ensures the complete consumption of the limiting α-bromoketone.

-

Heat the mixture to reflux (approximately 78 °C) with stirring for 3-5 hours. Monitor the reaction by TLC. The product is often UV-active and more polar than the starting ketone.

-

Upon completion, cool the mixture to room temperature. A precipitate of the hydrobromide salt of the product may form.

-

Pour the reaction mixture into a beaker containing cold water.

-

Neutralize the mixture by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH is ~8. This deprotonates the amine and thiazole nitrogen, precipitating the free base.

-

Collect the resulting solid precipitate by vacuum filtration, washing the filter cake with copious amounts of water to remove inorganic salts.

-

Dry the solid in a vacuum oven. For final purity, the product can be recrystallized from an appropriate solvent system, such as ethanol or an ethanol/water mixture.

Physicochemical and Spectroscopic Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The data presented below are predicted values based on the known spectroscopic behavior of fluorene and 2-aminothiazole derivatives.[7][8][9]

Physical Properties

-

Appearance: Expected to be an off-white to pale yellow solid.

-

Melting Point: A sharp melting point is indicative of high purity.

-

Solubility: Likely soluble in DMSO and DMF; sparingly soluble in methanol and ethanol; insoluble in water and hexane.

Summary of Expected Spectroscopic Data

| Technique | Expected Observations |

| ¹H NMR (400 MHz, DMSO-d₆) | δ (ppm): ~7.9-7.2 (m, Ar-H from fluorene), ~7.0 (s, 1H, thiazole C5-H), ~6.8 (s, 2H, -NH₂, broad), ~3.9 (s, 2H, fluorene C9-H₂). The singlet for the thiazole proton is a key diagnostic signal.[9] |

| ¹³C NMR (101 MHz, DMSO-d₆) | δ (ppm): ~168 (C2-NH₂), ~150 (C4-fluorene), ~140-120 (Ar-C from fluorene), ~105 (C5), ~36 (C9-CH₂). The chemical shift of the C2 carbon attached to the amino group is highly characteristic.[7] |

| FTIR (UATR) | ν (cm⁻¹): 3450-3300 (N-H stretch, primary amine), 3100-3000 (Aromatic C-H stretch), ~1620 (C=N stretch of thiazole ring), ~1540 (N-H bend). |

| HRMS (ESI+) | [M+H]⁺: Calculated for C₁₆H₁₃N₂S⁺: 265.0794. Found: 265.xxxx. A high-resolution mass measurement confirming the elemental composition is crucial for structural validation. |

Discussion and Field Insights

Rationale for Method Selection

The Hantzsch synthesis is the gold standard for this class of compounds due to its robustness, high yields, and the use of readily available starting materials.[5][10] Alternative multi-step pathways would be less efficient and atom-economical.

Troubleshooting and Optimization

-

Low Yield in Bromination: Incomplete reaction or formation of di-brominated side products. Ensure anhydrous conditions if using other brominating agents. Monitor carefully with TLC and adjust reflux time as needed.

-

Purification Challenges: The final product may contain unreacted thiourea. A thorough wash with water during filtration is critical as thiourea is water-soluble. If the product is still impure, column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexane) can be employed, though recrystallization is often sufficient.

-

Reaction Monitoring: The product, this compound, is typically more polar than the starting α-bromoketone. A suitable TLC system would be 30-50% ethyl acetate in hexane. The spots can be visualized under a UV lamp (254 nm).

Conclusion

This guide has detailed a reliable and reproducible methodology for the synthesis of this compound. By leveraging the classic Hantzsch thiazole synthesis, this valuable compound can be prepared efficiently from commercially available 2-acetylfluorene. The provided protocols, coupled with the comprehensive characterization guide and practical insights, equip researchers with the necessary tools to synthesize, purify, and validate this promising molecular scaffold for further investigation in medicinal chemistry and materials science.

References

-

El Guesmi, N., et al. (2020). Bioactive Fluorenes. Part II. Unprecedented biologically active thiazole derivatives based-2,7-dichlorofluorene as competent DHFR inhibitors: Design, synthesis, and molecular docking approaches. Bioorganic Chemistry, 94, 103387. [Link]

-

ResearchGate. (2020). Bioactive Fluorenes. Part II. Unprecedented biologically active thiazole derivatives based-2,7-dichlorofluorene as competent DHFR inhibitors: Design, synthesis, and molecular docking approaches. [Link]

-

El Guesmi, N., et al. (2020). Bioactive fluorenes. Part III: 2,7-dichloro-9H-fluorene-based thiazolidinone and azetidinone analogues as anticancer and antimicrobial against multidrug resistant strains agents. Chemistry Central Journal, 14(1), 694. [Link]

-

ResearchGate. (2020). Bioactive fluorenes. Part III: 2,7-dichloro-9H-fluorene-based thiazolidinone and azetidinone analogues as anticancer and antimicrobial against multidrug resistant strains agents. [Link]

-

Zarudnitskaya, T., et al. (2024). Synthesis and Antimicrobial Evaluation of 2-[2-(9H-Fluoren-9-ylidene)hydrazin-1-yl]-1,3-thiazole Derivatives. Molbank, 2024(3), M1872. [Link]

-

Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis. [Link]

-

SynArchive. (2024). Hantzsch Thiazole Synthesis. [Link]

-

Bou-Salah, L., et al. (2018). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 23(12), 3291. [Link]

-

Organic Chemistry Portal. (n.d.). Thiazole synthesis. [Link]

-

PubChem. (n.d.). This compound. [Link]

-

Ali, A., et al. (2020). Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management. Molecules, 25(22), 5458. [Link]

-

Ghorab, M. M., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1478. [Link]

-

Geronikaki, A., et al. (2022). 4-(Indol-3-yl)thiazole-2-amines and 4-ιndol-3-yl)thiazole Acylamines as Νovel Antimicrobial Agents: Synthesis, In Silico and In Vitro Evaluation. Antibiotics, 11(11), 1599. [Link]

Sources

- 1. Bioactive fluorenes. Part III: 2,7-dichloro-9H-fluorene-based thiazolidinone and azetidinone analogues as anticancer and antimicrobial against multidrug resistant strains agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. synarchive.com [synarchive.com]

- 5. chemhelpasap.com [chemhelpasap.com]

- 6. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Thiazole synthesis [organic-chemistry.org]

"physicochemical properties of fluorene-thiazole derivatives"

An In-Depth Technical Guide to the Physicochemical Properties of Fluorene-Thiazole Derivatives

Introduction: The Strategic Union of Fluorene and Thiazole

In the landscape of advanced organic materials, the strategic combination of distinct molecular scaffolds is a cornerstone of innovation. Fluorene-thiazole derivatives have emerged as a particularly compelling class of compounds, garnering significant interest from researchers in materials science, medicinal chemistry, and organic electronics.[1][2][3] This guide provides a detailed exploration of the core physicochemical properties of these derivatives, offering insights for their application in drug development and as functional materials in electronic devices.

The power of this molecular architecture lies in the synergistic interplay between its two core components:

-

The Fluorene Moiety: A rigid, planar polycyclic aromatic hydrocarbon known for its high photoluminescence quantum yields, excellent thermal stability, and robust charge transport characteristics.[1][3] Its C-9 position is readily functionalized, most commonly with alkyl chains, to enhance solubility and prevent undesirable aggregation—a critical factor for solution-based processing and maintaining high emission efficiency in the solid state.[4]

-

The Thiazole Moiety: A five-membered heterocyclic ring containing sulfur and nitrogen atoms. Thiazole and its derivatives are recognized as versatile pharmacophores in medicinal chemistry due to their wide range of biological activities.[5][6] In the context of materials science, the thiazole ring often acts as an electron-withdrawing unit, enabling the tuning of electronic properties and facilitating intramolecular charge transfer (ICT) when paired with an electron-donating moiety like fluorene.[7][8]

This guide will dissect the synthesis, photophysical and electrochemical behavior, thermal properties, and structure-property relationships that define the fluorene-thiazole class, providing a foundational understanding for researchers seeking to harness their potential.

Core Molecular Architecture and Synthetic Considerations

The versatility of fluorene-thiazole derivatives begins with their synthesis. The final properties of the molecule are intrinsically linked to the synthetic route chosen, which dictates the precise arrangement of substituents and the extent of π-conjugation.

A prevalent and highly effective method is the Hantzsch thiazole synthesis . This reaction typically involves the condensation of an α-haloketone with a thiourea or thioamide derivative.[9][10] For fluorene-thiazole compounds, this often means reacting a fluorene-containing thioamide with a substituted α-halocarbonyl compound, allowing for the introduction of diverse functional groups onto the thiazole ring.[10]

Alternative strategies, such as Sonogashira or Suzuki coupling reactions, are employed to link pre-functionalized fluorene and thiazole units, particularly for creating extended π-conjugated systems for electronics applications.[4]

Below is a generalized workflow for the synthesis and characterization of a novel fluorene-thiazole derivative.

Caption: A typical workflow from synthesis to characterization.

Photophysical Properties: Tuning Light Absorption and Emission

The interaction of fluorene-thiazole derivatives with light is central to their application in OLEDs, sensors, and bioimaging.[11] Their key photophysical properties—absorption, emission, and quantum yield—are highly tunable through strategic chemical modifications.

1. UV-Visible Absorption and Fluorescence Emission: Fluorene-thiazole compounds typically exhibit strong absorption in the UV-A or near-visible range (350-450 nm), corresponding to π-π* electronic transitions within the conjugated system.[4] Following excitation, they often display vibrant fluorescence, with emission colors ranging from blue to green and even red, depending on the molecular structure.[2]

The introduction of electron-donating or electron-withdrawing groups and the extension of the π-conjugated system are primary tools for tuning these properties. For instance, incorporating an electron-withdrawing group on the thiazole moiety can induce intramolecular charge transfer (ICT) from the electron-rich fluorene core upon photoexcitation. This ICT character often leads to a red-shift (a shift to longer wavelengths) in both the absorption and emission spectra.[7][9]

2. Stokes Shift: The Stokes shift is the difference in energy (or wavelength) between the absorption maximum and the emission maximum. A large Stokes shift is often desirable for applications like fluorescence microscopy to minimize self-absorption and improve signal-to-noise ratios. Fluorene-thiazole derivatives that exhibit significant ICT character upon excitation often display large Stokes shifts, as the molecule undergoes geometric relaxation in the excited state.[9] Some derivatives have reported Stokes' shifts ranging from 5020 to 11,974 cm⁻¹.[9]

3. Quantum Yield (ΦF): The fluorescence quantum yield is a measure of the efficiency of the emission process, representing the ratio of photons emitted to photons absorbed. High quantum yields are crucial for bright light-emitting devices and sensitive fluorescent probes. The rigid fluorene core inherently contributes to high quantum yields by reducing non-radiative decay pathways.[3] However, the nature of substituents and the solvent environment can significantly impact this value. For example, some thiazole derivatives show strong solvent dependency, with higher fluorescence in aprotic solvents compared to protic ones due to hydrogen bonding effects.[12]

Experimental Protocol: Determination of Photoluminescence Quantum Yield (Relative Method)

This protocol describes a standard method for determining the fluorescence quantum yield of a fluorene-thiazole derivative using a known standard.

Objective: To calculate the photoluminescence quantum yield (PLQY or ΦF) of a sample relative to a standard fluorophore.

Materials:

-

Test Compound (Fluorene-thiazole derivative)

-

Standard Compound (e.g., Quinine sulfate in 0.1 N H₂SO₄, ΦF = 0.54)

-

High-purity spectroscopic grade solvent (e.g., THF, Chloroform)

-

Calibrated UV-Vis Spectrophotometer

-

Calibrated Fluorometer

-

Quartz cuvettes (1 cm path length)

Methodology:

-

Prepare Stock Solutions: Prepare stock solutions of both the test compound and the standard compound in the chosen solvent.

-

Prepare Dilutions: Create a series of five dilutions for both the test and standard compounds. The concentrations should be chosen to yield absorbances between 0.02 and 0.1 at the excitation wavelength to minimize inner filter effects.

-

Measure Absorbance: Record the UV-Vis absorption spectrum for all ten solutions. Note the absorbance value at the chosen excitation wavelength (λ_ex).

-

Measure Fluorescence: Record the fluorescence emission spectrum for each solution using the same λ_ex. Ensure the excitation and emission slit widths are kept constant for all measurements.

-

Integrate Emission Spectra: Calculate the integrated fluorescence intensity (the area under the emission curve) for each spectrum.

-

Plot Data: For both the test and standard compounds, plot the integrated fluorescence intensity versus absorbance at λ_ex.

-

Calculate Gradients: Determine the gradient (slope) of the best-fit line for both plots. Let these be Grad_test and Grad_std.

-

Calculate Quantum Yield: Use the following equation to calculate the quantum yield of the test compound (Φ_test):

Φ_test = Φ_std * (Grad_test / Grad_std) * (η_test² / η_std²)

Where:

-

Φ_std is the known quantum yield of the standard.

-

η_test and η_std are the refractive indices of the solvents used for the test and standard solutions, respectively. (If the same solvent is used, this term becomes 1).

-

Electrochemical Properties: Probing the Frontier Orbitals

The electrochemical behavior of fluorene-thiazole derivatives is paramount for their use in organic electronics, as it determines their charge injection and transport capabilities.[1][13] Cyclic voltammetry (CV) is the primary technique used to investigate these properties.

From CV measurements, two key parameters are determined:

-

Oxidation Potential (E_ox): The potential at which the compound loses an electron. This is used to estimate the energy level of the Highest Occupied Molecular Orbital (HOMO) . A lower oxidation potential corresponds to a higher HOMO energy level, making the material easier to oxidize.

-

Reduction Potential (E_red): The potential at which the compound gains an electron. This is used to estimate the energy level of the Lowest Unoccupied Molecular Orbital (LUMO) . A less negative reduction potential corresponds to a lower LUMO energy level, making the material easier to reduce.

The HOMO and LUMO levels dictate the material's suitability for specific layers in an electronic device (e.g., hole transport, electron transport, or emissive layer). The difference between the HOMO and LUMO energy levels provides the electrochemical band gap (E_g), which is a critical parameter for predicting the emission color of an OLED.[7]

Incorporating electron-withdrawing thiazole units generally lowers both the HOMO and LUMO energy levels of the fluorene-based polymer, a desirable trait for improving air stability and tuning the material for specific device architectures.[7]

| Derivative Type | Typical HOMO (eV) | Typical LUMO (eV) | Band Gap (eV) | Key Feature | Reference |

| Fluorene Homopolymer | ~ -5.8 | ~ -2.4 | ~ 3.4 | Blue Emitter, Large Band Gap | [13] |

| Fluorene-Thiazolothiazole | ~ -5.5 | ~ -3.1 | ~ 2.4 | Electron-withdrawing thiazole lowers energy levels | [7] |

| Fluorene-Bithiazole | ~ -5.6 | ~ -3.3 | ~ 2.3 | Bithiazole is more electron-withdrawing than thiazolothiazole | [7] |

Table 1. Representative electrochemical data for fluorene-based polymers, illustrating the effect of incorporating thiazole derivatives.

Thermal Stability and Solubility

Thermal Properties: For applications in electronic devices, which often involve thermal evaporation for layer deposition and generate heat during operation, high thermal stability is non-negotiable.[3][14] Fluorene-thiazole derivatives generally exhibit good thermal stability due to their rigid aromatic structures.[1] Thermogravimetric analysis (TGA) is used to determine the decomposition temperature (T_d), which is the temperature at which the material begins to lose mass. High T_d values (often >300 °C) indicate that the material can withstand the fabrication processes and operational stresses of a device.

Solubility: While the rigid aromatic core provides excellent thermal and photophysical properties, it often leads to poor solubility.[15] This is a significant challenge for cost-effective, large-area device fabrication via solution-based methods like spin-coating or inkjet printing. The standard and most effective strategy to overcome this is the introduction of flexible alkyl chains at the C-9 position of the fluorene unit.[4] These chains disrupt intermolecular packing without significantly affecting the electronic properties of the conjugated backbone, thereby enhancing solubility in common organic solvents like chloroform, toluene, and tetrahydrofuran (THF).[15]

Structure-Property Relationships: A Summary

The physicochemical properties of fluorene-thiazole derivatives are not isolated characteristics but are deeply interconnected and governed by the molecular structure. Understanding these relationships is key to designing new molecules with targeted functionalities.

Caption: Key structure-property relationships in fluorene-thiazole derivatives.

Conclusion and Future Outlook

Fluorene-thiazole derivatives represent a robust and highly adaptable platform for the development of advanced organic materials. The combination of the photophysically efficient and thermally stable fluorene core with the electronically tunable and biologically relevant thiazole moiety provides a vast chemical space for exploration. By carefully selecting synthetic routes and employing rational molecular design based on the structure-property relationships outlined in this guide, researchers can develop novel compounds with precisely tailored properties. Future work will likely focus on creating more complex architectures for enhanced performance in organic electronics and developing derivatives with specific biological targets for applications in diagnostics and therapeutics.

References

- Design, synthesis, molecular docking, and dynamics studies of novel thiazole-Schiff base derivatives containing a fluorene moiety and the assessment of their antimicrobial and antioxidant activity. RSC Publishing.

- Design, synthesis, molecular docking, and dynamics studies of novel thiazole-Schiff base derivatives containing a fluorene moiety and the assessment of their antimicrobial and antioxidant activity. PMC - NIH. (2024-11-04).

- Synthesis and Electroluminescent Properties of Fluorene-Based Copolymers Containing Electron-Withdrawing Thiazole Derivatives. ResearchGate. (2025-08-06).

- (PDF) Thiazole derivatives: prospectives and biological applications. ResearchGate. (2024-04-24).

- Synthesis and spectral properties of novel series of fluorene-based azo dyes containing thiazole scaffold: Studying of the solvent and substituent effect on absorption spectra. ResearchGate. (2025-09-20).

- Bioactive Fluorenes. Part II. Unprecedented biologically active thiazole derivatives based-2,7-dichlorofluorene as competent DHFR inhibitors: Design, synthesis, and molecular docking approaches. Journal of Enzyme Inhibition and Medicinal Chemistry.

- Understanding the Application of Fluorene Derivatives in Advanced Organic Electronics. NINGBO INNO PHARMCHEM CO.,LTD.

- Synthesis and Characterization of Copolymers with Fluorene-di-2-thienyl-2,1,3-benzothiadiazole Units for Application in Optoelectronic Devices. PMC - NIH.

- Spectral and Thermal Spectral Stability Study for Fluorene-Based Conjugated Polymers. Macromolecules.

- Fluorene. ChemBK.

- Synthesis and Photophysical Study of 2′-Deoxyuridines Labeled with Fluorene Derivatives. Molecules.

- Applications of Fluorene Derivatives in Materials Science, Drug Development, and Biochemistry. BOC Sciences. (2023-09-07).

- Application Notes and Protocols for Fluorene Derivatives in Organic Electronics. Benchchem.

- Bioactive fluorenes. Part III: 2,7-dichloro-9H-fluorene-based thiazolidinone and azetidinone analogues as anticancer and antimicrobial against multidrug resistant strains agents. NIH. (2020-06-25).

- The Effect of Molecular Structure on the Properties of Fluorene Derivatives for OLED Applications. MDPI. (2024-10-17).

- Design, photophysical properties, and applications of fluorene-based fluorophores in two-photon fluorescence bioimaging: A review. United Arab Emirates - Ministry of Health and Prevention.

- FLUORENE. Ataman Kimya.

- Fluorene. Sciencemadness Wiki. (2023-12-27).

- Synthesis and Antimicrobial Evaluation of 2-[2-(9H-Fluoren-9-ylidene)hydrazin-1-yl]-1,3-thiazole Derivatives. MDPI.

Sources

- 1. nbinno.com [nbinno.com]

- 2. Applications of Fluorene Derivatives in Materials Science, Drug Development, and Biochemistry-Beijing Entrepreneur Science & Trading Co., Ltd [entrepreneur-cn.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. mdpi.com [mdpi.com]

- 5. Design, synthesis, molecular docking, and dynamics studies of novel thiazole-Schiff base derivatives containing a fluorene moiety and the assessment of their antimicrobial and antioxidant activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Bioactive fluorenes. Part III: 2,7-dichloro-9H-fluorene-based thiazolidinone and azetidinone analogues as anticancer and antimicrobial against multidrug resistant strains agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. nchr.elsevierpure.com [nchr.elsevierpure.com]

- 12. mdpi.com [mdpi.com]

- 13. Synthesis and Characterization of Copolymers with Fluorene-di-2-thienyl-2,1,3-benzothiadiazole Units for Application in Optoelectronic Devices - PMC [pmc.ncbi.nlm.nih.gov]

- 14. 20.210.105.67 [20.210.105.67]

- 15. chembk.com [chembk.com]

"biological activity of 2-aminothiazole compounds"

An In-depth Technical Guide to the Biological Activity of 2-Aminothiazole Compounds

Authored by: Gemini, Senior Application Scientist

Foreword: The 2-Aminothiazole Scaffold - A Privileged Motif in Modern Drug Discovery

The 2-aminothiazole (2-AT) core is a quintessential example of a "privileged scaffold" in medicinal chemistry. This five-membered heterocyclic ring, containing both sulfur and nitrogen, is not merely a synthetic curiosity but a recurring structural motif in a multitude of clinically significant therapeutic agents and biologically active molecules.[1][2][3] Its prevalence stems from its unique electronic properties and its ability to serve as a versatile template for molecular design. The 2-AT core can engage in various non-covalent interactions, including hydrogen bonding, and its different positions (N-2, C-4, and C-5) are amenable to substitution, allowing for the fine-tuning of steric, electronic, and pharmacokinetic properties.[4]

This guide provides an in-depth exploration of the diverse biological activities of 2-aminothiazole derivatives. It is designed for researchers, medicinal chemists, and drug development professionals, moving beyond a simple catalog of activities to explain the underlying mechanisms of action, structure-activity relationships (SAR), and the practical experimental methodologies required to validate these findings. We will delve into the core therapeutic areas where 2-AT compounds have shown the most promise: oncology, infectious diseases, inflammation, and neurodegenerative disorders.

Chapter 1: The Synthetic Foundation - Hantzsch Thiazole Synthesis

Before exploring the biological activities, it is crucial to understand the principal synthetic route to the 2-aminothiazole core: the Hantzsch thiazole synthesis.[4][5] This classic condensation reaction provides a reliable and versatile method for accessing a wide array of substituted 2-aminothiazoles. The causality behind its widespread use is its straightforward nature, typically involving the reaction of an α-haloketone with a thiourea derivative. The choice of reactants directly dictates the substitution pattern on the final thiazole ring, offering medicinal chemists precise control over the molecular architecture.

Caption: Figure 1: Generalized workflow of the Hantzsch synthesis for 2-aminothiazole derivatives.

Chapter 2: Anticancer Activity - Targeting the Hallmarks of Malignancy

The 2-aminothiazole scaffold is a cornerstone in the development of modern anticancer agents, including the FDA-approved kinase inhibitor Dasatinib.[6][7] Derivatives have been shown to target multiple hallmarks of cancer through various mechanisms, most notably kinase inhibition, disruption of protein-protein interactions, and induction of apoptosis.[6][8][9]

Mechanism of Action: Kinase Inhibition

A primary mechanism for the anticancer effects of 2-AT compounds is the inhibition of protein kinases, which are critical regulators of cell proliferation, survival, and angiogenesis.[9][10] Many 2-aminothiazole derivatives are designed as ATP-competitive inhibitors, occupying the ATP-binding pocket of kinases like Src, Abl, PI3K, and VEGFR, thereby blocking downstream signaling.[6][9][10][11]

Caption: Figure 3: A generalized workflow for the discovery and development of 2-aminothiazole-based therapeutics.

Conclusion

The 2-aminothiazole scaffold continues to demonstrate its immense value in drug discovery, acting as a versatile and adaptable core for developing agents against a wide array of diseases. Its synthetic tractability, combined with the diverse biological activities of its derivatives, ensures that it will remain a focus of medicinal chemistry research for the foreseeable future. The insights and protocols provided in this guide are intended to equip researchers with the foundational knowledge to effectively explore and validate the therapeutic potential of this remarkable heterocyclic compound.

References

-

An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). MDPI. Available at: [Link]

- Recent Developments and Biological Activities of 2-Aminothiazole Deriv

-

Biological and medicinal significance of 2-aminothiazoles. (2014). Der Pharmacia Lettre. Available at: [Link]

-

Structure-activity relationships of 2-aminothiazoles effective against Mycobacterium tuberculosis. (2012). PubMed Central. Available at: [Link]

-

An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). PubMed. Available at: [Link]

-

Recent Developments and Biological Activities of 2-Aminothiazole. (n.d.). Scribd. Available at: [Link]

-

An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). National Institutes of Health. Available at: [Link]

-

An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). ResearchGate. Available at: [Link]

-

2-aminothiazole as a Novel Kinase Inhibitor Template. Structure-activity Relationship Studies Toward the Discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]. (2006). PubMed. Available at: [Link]

-

Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. (2021). PubMed Central. Available at: [Link]

- 2-Aminothiazole: A privileged scaffold for the discovery of anti-cancer agents. (n.d.).

-

Substituted 2-aminothiazoles are exceptional inhibitors of neuronal degeneration in tau-driven models of Alzheimer's disease. (2011). PubMed. Available at: [Link]

-

Synthesis and antimicrobial activity of some novel 2-amino thiazole derivatives. (n.d.). ResearchGate. Available at: [Link]

-

2-Aminothiazole: A privileged scaffold for the discovery of anti-cancer agents. (2021). PubMed. Available at: [Link]

- Synthesis, Characterization, and Anticancer Activity of 2-Aminothiazole Derivatives. (n.d.).

-

An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). Semantic Scholar. Available at: [Link]

-

Synthesis and antimicrobial activity of some novel 2-amino thiazole derivatives. (2010). Journal of Chemical and Pharmaceutical Research. Available at: [Link]

-

(PDF) Synthesis and Antimicrobial Activity of Some New 2-Substituted Aminothiazoles. (2025). ResearchGate. Available at: [Link]

-

2-Aminobenzothiazoles in anticancer drug design and discovery. (2022). PubMed Central. Available at: [Link]

- Synthesis and Antimicrobial Activity of Some 2-aminothiazole and 2-aminothiadiazine Derivatives. (n.d.).

-

Structure-activity relationships of a series of 2-amino-4-thiazole-containing renin inhibitors. (1991). ACS Publications. Available at: [Link]

- Design, synthesis and identification of novel substituted 2-amino thiazole analogues as potential anti-inflammatory agents targeting 5-lipoxygenase. (n.d.).

-

[PDF] An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). Semantic Scholar. Available at: [Link]

-

Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. (2021). PubMed. Available at: [Link]

-

Design, synthesis and biological evaluation of new 2-aminothiazole scaffolds as phosphodiesterase type 5 regulators and COX-1/COX-2 inhibitors. (2020). RSC Publishing. Available at: [Link]

-

Biological and medicinal significance of 2-aminothiazoles. (2025). ResearchGate. Available at: [Link]

-

Recent developments of 2-aminothiazoles in medicinal chemistry. (2016). PubMed. Available at: [Link]

-

2-Aminothiazoles as Therapeutic Leads for Prion Diseases. (2010). Journal of Medicinal Chemistry. Available at: [Link]

-

2-Aminothiazoles with improved pharmacotherapeutic properties for treatment of prion disease. (2013). PubMed. Available at: [Link]

-

Recent developments of 2-aminothiazoles in medicinal chemistry. (2025). ResearchGate. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structure-activity relationships of 2-aminothiazoles effective against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 2-Aminothiazole: synthesis, biological activities and toxicity_Chemicalbook [chemicalbook.com]

- 6. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. 2-Aminothiazole: A privileged scaffold for the discovery of anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 2-Aminobenzothiazoles in anticancer drug design and discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Identification and Validation of Therapeutic Targets for 4-(9H-fluoren-2-yl)-1,3-thiazol-2-amine

Abstract

The compound 4-(9H-fluoren-2-yl)-1,3-thiazol-2-amine represents a compelling chemical scaffold for therapeutic development, integrating the biologically active 2-aminothiazole nucleus with a fluorene moiety. The 2-aminothiazole ring is a privileged structure found in numerous clinically approved drugs, including anticancer agents like Dasatinib, and is known to confer a wide spectrum of pharmacological activities.[1][2][3] Derivatives have demonstrated potent anticancer, anti-inflammatory, antimicrobial, and antioxidant properties.[4][5][6] The fluorene group, a polycyclic aromatic hydrocarbon, also features in compounds with established anticancer and antimicrobial activities.[7][8][9] The combination of these two pharmacophores suggests significant therapeutic potential; however, the specific molecular targets remain to be elucidated. This guide provides a comprehensive, multi-layered strategy for research and drug development professionals to systematically identify, validate, and characterize the therapeutic targets of this novel compound, bridging the gap from chemical structure to biological mechanism and therapeutic application.

Part 1: Initial Target Discovery - A Multi-Pronged Approach

The initial phase of target identification is a critical and cost-intensive stage in drug discovery.[10] A judicious strategy is to employ cost-effective computational methods to generate high-probability hypotheses, which can then be triaged and confirmed using focused experimental techniques.[11][12] This workflow maximizes resource efficiency and increases the probability of success.

In Silico Target Prediction (Target Fishing)

Computational target fishing leverages large-scale biological and chemical databases to predict interactions between a small molecule and protein targets.[10] This approach "reverses the paradigm" from finding a compound for a target to finding a target for a compound.[13]

Causality: We begin with in silico methods because they are rapid, high-throughput, and can survey a vast target space without the need for wet lab resources.[10] This allows for the generation of a data-driven, ranked list of candidate targets to guide subsequent experimental validation.

Methodologies:

-

Ligand-Based Approaches: These methods are founded on the principle that structurally similar molecules are likely to have similar biological profiles.[10]

-

Chemical Similarity Searching: The 2D or 3D structure of this compound is used as a query to search against chemogenomic databases like ChEMBL or DrugBank.[10][14] These databases contain information on millions of compounds and their experimentally verified biological activities. Hits with high Tanimoto similarity scores provide clues to potential target classes.

-

Pharmacophore Modeling: This technique identifies the essential steric and electronic features of the compound that are necessary for biological activity. This pharmacophore model is then used to screen 3D databases of protein structures to find targets with complementary binding sites.

-

-

Structure-Based Approaches (Panel Docking): This method involves computationally placing (docking) the 3D conformation of the compound into the binding pockets of a large library of protein crystal structures (~1,500+).[13] The binding affinity for each target is estimated using a scoring function. This can identify potential interactions even if no similar ligands are known.

Expected Output: A prioritized list of potential protein targets (e.g., kinases, metabolic enzymes, nuclear receptors) ranked by docking scores or similarity metrics. This list forms the basis for the first round of experimental validation.

Caption: Workflow for computational target identification.

Experimental Target Identification & Deconvolution

While in silico methods provide excellent starting points, experimental validation is essential.[15] We advocate for a parallel approach: direct biochemical assays on predicted targets and unbiased phenotypic screening to uncover novel targets.

Causality: This is the most direct way to confirm a hypothesis from the in silico screen. By testing the compound against a purified, isolated protein, we can definitively measure direct modulation of its activity, free from the complexities of a cellular environment.

Step-by-Step Methodology (Example: Kinase Inhibition Assay):

-

Protein Acquisition: Obtain high-purity, active recombinant protein for the top 3-5 candidate kinases identified via panel docking.

-

Assay Preparation: Utilize a suitable kinase assay platform (e.g., ADP-Glo™, LanthaScreen™). In a 384-well microplate, add the kinase, its specific peptide substrate, and ATP.

-

Compound Addition: Add this compound across a range of concentrations (e.g., 10-point serial dilution from 100 µM to 1 nM). Include a known inhibitor as a positive control and DMSO as a negative control.

-

Incubation: Incubate the plate at room temperature for the recommended time (typically 60 minutes) to allow the enzymatic reaction to proceed.

-

Signal Detection: Add the detection reagent, which quantifies the amount of product (e.g., ADP or phosphorylated substrate) formed. Read the signal (e.g., luminescence or fluorescence) on a plate reader.

-

Data Analysis: Plot the signal against the compound concentration and fit the data to a four-parameter logistic curve to determine the IC₅₀ value (the concentration at which 50% of the enzyme's activity is inhibited).

Causality: Phenotypic screening makes no prior assumptions about the compound's target.[16] We first identify a desirable change in cell behavior (the phenotype) and then use advanced techniques to identify the protein target responsible for that change. This is crucial for discovering novel mechanisms of action.

Step 1: Phenotypic Screen

-

Cell Line Selection: Choose a panel of disease-relevant cell lines. Given the known activities of the scaffold, a panel of cancer cell lines (e.g., A549 lung, MCF-7 breast) is a logical starting point.[1][8][17]

-

Assay: Seed cells in 96- or 384-well plates. Treat with a concentration range of the compound.

-

Phenotypic Readout: After 48-72 hours, measure a relevant phenotype. A common and robust assay is cell viability (e.g., using CellTiter-Glo®), which measures ATP as an indicator of metabolic activity.

-

Result: Identify the cell lines most sensitive to the compound and determine the EC₅₀ for the antiproliferative effect.

Step 2: Target Deconvolution

Once a robust phenotype is established, the following methods can be used to pinpoint the target.

-

Cellular Thermal Shift Assay (CETSA®): This technique identifies direct target engagement in intact cells or cell lysates.[18] It is based on the principle that a protein becomes more thermally stable when bound to a ligand.

-

Treat intact cells or cell lysate with the compound or a vehicle control.

-

Heat the samples across a range of temperatures.

-

Cool the samples and separate the soluble protein fraction from the aggregated, denatured fraction by centrifugation.

-

Analyze the amount of a specific protein remaining in the soluble fraction at each temperature using Western blotting or mass spectrometry. A shift in the melting curve to a higher temperature in the presence of the compound indicates direct binding.

-

-

Activity-Based Protein Profiling (ABPP): ABPP uses chemical probes that covalently bind to the active sites of specific enzyme families (e.g., kinases, proteases) to profile their activity state within the proteome.[18] By comparing the probe-labeling pattern in vehicle- vs. compound-treated cells, one can identify the specific enzymes whose activity is modulated by the compound.

-

Genetic Approaches (CRISPR/RNAi Screening): These powerful techniques identify genes that are essential for the compound's activity.[14][19]

-

A library of cells is created where each cell has a different gene knocked out (CRISPR) or knocked down (RNAi).

-

The cell library is treated with a lethal concentration of the compound.

-

Cells that survive are those in which the knockout/knockdown of a gene confers resistance.

-

The identity of the resistance-conferring gene is determined by sequencing. The protein product of this gene is a strong candidate for the drug's target or a critical downstream effector.

-

| Target Identification Method | Principle | Primary Advantage | Primary Limitation |

| Biochemical Assays | Measures direct modulation of a purified protein. | Unambiguous confirmation of direct interaction. | Can only test pre-selected, known targets. |

| CETSA | Ligand binding increases protein thermal stability. | Confirms target engagement in a physiological context (cells). | Can be technically challenging; requires specific antibodies or mass spec. |

| ABPP | Covalent probes map enzyme activity states. | Provides a direct readout of functional target modulation across enzyme families. | Limited by the availability of suitable chemical probes for different enzyme classes. |

| CRISPR/RNAi Screening | Genetic perturbation mimics or blocks drug action. | Unbiased, genome-wide discovery of novel targets and pathways. | Can identify indirect targets in the same pathway; requires follow-up validation. |

Part 2: Rigorous Target Validation and Mechanism of Action

Identifying a binding partner is not sufficient; target validation is the critical process of proving that modulating the identified target is directly responsible for the therapeutic effect and is relevant to the disease.[15][20] Inadequate target validation is a primary reason for the failure of drug candidates in clinical trials.[15]

Confirming Target Engagement in Cells

Causality: Before investigating downstream signaling, it is imperative to confirm that the compound engages the target protein at concentrations that are consistent with the observed cellular phenotype (e.g., the EC₅₀ of cell death).

Workflow:

-

Dose-Response CETSA: Perform a CETSA experiment where the temperature is fixed (at a point of maximal shift) and the concentration of the compound is varied. This will generate an EC₅₀ for target engagement.

-

Comparison: Compare the target engagement EC₅₀ with the phenotypic EC₅₀. A strong correlation (values within a similar order of magnitude) provides powerful evidence that the engagement of this target is responsible for the cellular effect.

Caption: A logical workflow for target validation.

Genetic Validation

Causality: Genetic validation provides the highest level of evidence linking a target to a phenotype.[19] If genetically removing the target protein from the cell replicates the effect of the drug, it strongly implies the drug's efficacy is mediated through that target.

Protocol 3: CRISPR-Cas9 Mediated Target Knockout

-

gRNA Design: Design and validate 2-3 unique guide RNAs (gRNAs) that target early exons of the candidate target's gene to ensure a functional knockout.

-

Transfection: Introduce the Cas9 nuclease and the specific gRNAs into the sensitive cancer cell line identified previously.

-

Clonal Selection: Select and expand single-cell clones.

-

Knockout Confirmation: Screen the clones by Western blot and Sanger sequencing to confirm the complete absence of the target protein.

-

Phenotypic Assay: Perform the same cell viability assay on the knockout cells and compare their response to the wild-type (WT) cells.

-

Interpretation:

-

If the knockout cells show reduced proliferation (mimicking the drug effect) and are now resistant to the compound, this provides strong validation of the target.

-

If the knockout has no effect on its own but still confers resistance, the target is necessary for the drug's action.

-

Elucidating the Mechanism of Action (MoA)

Causality: Understanding the downstream signaling consequences of target engagement is crucial for predicting efficacy, identifying biomarkers, and anticipating potential side effects.

Methodologies:

-

Phospho-Proteomics: A mass spectrometry-based approach that provides a global, unbiased snapshot of the phosphorylation changes across thousands of proteins following compound treatment. This is particularly powerful if the target is a kinase or phosphatase.

-

Western Blot Analysis: A targeted approach to examine the expression and phosphorylation status of key proteins in the pathway downstream of the validated target.

Example Signaling Pathway Analysis:

If the validated target is a kinase (e.g., "Kinase X") known to be part of the MAPK signaling cascade, the MoA investigation would proceed as follows:

-

Hypothesis: Inhibition of Kinase X by the compound will lead to decreased phosphorylation of its direct substrate (e.g., MEK1/2) and subsequent downstream effectors (e.g., ERK1/2).

-

Experiment: Treat sensitive cells with the compound at its EC₅₀ concentration for various time points (e.g., 0, 15 min, 1 hr, 6 hr).

-

Analysis (Western Blot): Lyse the cells and probe the lysates with antibodies specific for total Kinase X, phospho-Kinase X, total MEK, phospho-MEK, total ERK, and phospho-ERK.

-

Result: A decrease in the phosphorylated forms of MEK and ERK following treatment would confirm the proposed mechanism of action.

Sources

- 1. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Thiazole-containing compounds as therapeutic targets for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mjas.analis.com.my [mjas.analis.com.my]

- 4. mdpi.com [mdpi.com]

- 5. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. researchgate.net [researchgate.net]

- 8. Bioactive fluorenes. Part III: 2,7-dichloro-9H-fluorene-based thiazolidinone and azetidinone analogues as anticancer and antimicrobial against multidrug resistant strains agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The Synthesis, Characterization, and Biological Evaluation of a Fluorenyl-Methoxycarbonyl-Containing Thioxo-Triazole-Bearing Dipeptide: Antioxidant, Antimicrobial, and BSA/DNA Binding Studies for Potential Therapeutic Applications in ROS Scavenging and Drug Transport - PMC [pmc.ncbi.nlm.nih.gov]

- 10. TargetHunter: An In Silico Target Identification Tool for Predicting Therapeutic Potential of Small Organic Molecules Based on Chemogenomic Database - PMC [pmc.ncbi.nlm.nih.gov]

- 11. In Silico Target Prediction for Small Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. In Silico Target Prediction - Creative Biolabs [creative-biolabs.com]

- 14. Drug Target Identification & Validation [horizondiscovery.com]

- 15. sygnaturediscovery.com [sygnaturediscovery.com]

- 16. ucl.ac.uk [ucl.ac.uk]

- 17. pubs.acs.org [pubs.acs.org]

- 18. lifesciences.danaher.com [lifesciences.danaher.com]

- 19. wjbphs.com [wjbphs.com]

- 20. Target Validation - Improving and Accelerating Therapeutic Development for Nervous System Disorders - NCBI Bookshelf [ncbi.nlm.nih.gov]

Spectroscopic Characterization of 4-(9H-fluoren-2-yl)-1,3-thiazol-2-amine: A Multi-Technique Approach

An In-Depth Technical Guide

Abstract

This technical guide provides a comprehensive framework for the structural elucidation of 4-(9H-fluoren-2-yl)-1,3-thiazol-2-amine, a heterocyclic compound of interest in medicinal chemistry and materials science. Recognizing the necessity for unambiguous characterization in research and development, this document details an integrated analytical strategy employing Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and High-Resolution Mass Spectrometry (HRMS). From the perspective of a seasoned application scientist, this guide moves beyond mere data reporting to explain the causality behind experimental choices and data interpretation. It offers field-proven protocols, predictive data tables, and visual workflows designed to serve as an authoritative resource for researchers, scientists, and drug development professionals engaged in the characterization of complex organic molecules.

Introduction

The Molecule: this compound

The target of our analysis, this compound (Molecular Formula: C₁₆H₁₂N₂S), is a novel compound featuring a polycyclic aromatic fluorene moiety linked to a 2-aminothiazole ring.[1] The fluorene group is a well-known pharmacophore and a core structure in organic electronics, while the 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs.[2] The conjugation of these two fragments creates a molecule with significant potential, but also presents a characterization challenge due to its complex, poly-aromatic nature and multiple functional groups. Accurate and thorough spectroscopic analysis is therefore not merely a procedural step but the foundational pillar upon which all subsequent biological or material science investigations are built.

The Analytical Strategy: An Integrated Spectroscopic Approach

No single analytical technique can provide the requisite level of structural confirmation for a molecule of this complexity. Therefore, we employ a synergistic, multi-technique strategy:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: To define the precise carbon-hydrogen framework, establish connectivity between atoms, and confirm the isomeric substitution pattern.

-

Infrared (IR) Spectroscopy: To rapidly identify and confirm the presence of key functional groups, such as the primary amine (-NH₂) and the imine (C=N) of the thiazole ring.

-

High-Resolution Mass Spectrometry (HRMS): To unequivocally determine the elemental composition and confirm the molecular weight with high precision.

This integrated approach ensures a self-validating system where the data from each technique corroborates the others, leading to an unambiguous structural assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale for NMR Analysis

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules in solution. For this compound, ¹H NMR will reveal the number of distinct proton environments and their neighboring protons through spin-spin coupling. ¹³C NMR will identify all unique carbon atoms. Critically, two-dimensional (2D) NMR experiments like COSY, HSQC, and HMBC are indispensable. They act as a "molecular GPS," mapping which protons are coupled to each other (COSY) and, most importantly, which protons are attached to or are near which carbons (HSQC/HMBC), allowing us to piece the fluorene and thiazole fragments together correctly.[3][4]

Experimental Protocol: NMR Data Acquisition

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the solid sample.

-

Dissolve the sample in ~0.6 mL of a deuterated solvent, such as Dimethyl Sulfoxide-d₆ (DMSO-d₆) or Chloroform-d (CDCl₃). DMSO-d₆ is often preferred for this type of molecule due to its excellent solubilizing power and its ability to slow the exchange of N-H protons, making them more clearly observable.[5]

-

Filter the solution through a glass wool-plugged pipette directly into a clean, dry 5 mm NMR tube.

-

Cap the tube and ensure no solid material remains.[6]

-

-

Instrumental Analysis:

-

Acquire all spectra on a spectrometer operating at a frequency of 400 MHz or higher for optimal resolution.

-

¹H NMR: Acquire with a sufficient number of scans to achieve a signal-to-noise ratio >100:1 for the smallest signal.

-

¹³C NMR: Acquire using proton decoupling. A DEPT-135 experiment can be run to differentiate between CH/CH₃ (positive phase) and CH₂ (negative phase) signals.

-

2D COSY (Correlation Spectroscopy): Use standard gradient-selected (gCOSY) parameters to identify ³J(H,H) couplings.[7]

-

2D HSQC (Heteronuclear Single Quantum Coherence): Use standard parameters to correlate each proton with its directly attached carbon atom (¹J(C,H)).[7]

-

2D HMBC (Heteronuclear Multiple Bond Correlation): Optimize the long-range coupling constant for ~8 Hz to observe correlations between protons and carbons separated by 2-3 bonds (²J(C,H), ³J(C,H)). This is the key experiment for connecting the fluorene and thiazole rings.[7]

-

Data Interpretation and Discussion

The complete assignment requires integrating all NMR data. The fluorene moiety presents a complex aromatic system, while the thiazole ring has distinct electronic properties.

-

¹H NMR Analysis (Predicted):

-

Fluorene Protons (8H): These will appear in the aromatic region, typically between δ 7.3 and 8.0 ppm.[8][9] The specific substitution at the C2 position will break the molecule's symmetry, resulting in distinct signals for all aromatic protons. Protons adjacent to the thiazole ring will be deshielded.

-

Fluorene Methylene Protons (2H): A characteristic singlet for the C9-H₂ group is expected around δ 3.9 ppm.[8][10]

-

Thiazole Proton (1H): A singlet corresponding to the C5-H of the thiazole ring is expected around δ 7.0 ppm.[11]

-

Amine Protons (2H): A broad singlet for the -NH₂ group is expected. Its chemical shift is highly variable and solvent-dependent but could appear around δ 5.0-7.0 ppm in DMSO-d₆.[12]

-

-

¹³C NMR Analysis (Predicted):

-

Fluorene Carbons: Expect signals in the aromatic region (δ 120-145 ppm) and a single aliphatic signal for the C9 methylene carbon around δ 37 ppm.[10][13] The carbons directly attached to the thiazole (C2) and the bridgehead carbons will be quaternary and identifiable in the HMBC spectrum.

-

Thiazole Carbons: The C2 carbon bearing the amine group will be significantly downfield (~δ 168-170 ppm). The C4 and C5 carbons will appear in the aromatic region, with C4 being quaternary.[14]

-

-

2D NMR Correlation Analysis:

-

COSY will confirm the coupling networks within each of the fluorene's benzene rings.

-

HSQC will definitively link each proton signal (except the NH₂) to its corresponding carbon signal.[3]

-

HMBC is the cornerstone of the proof. It will show correlations from the thiazole C5-H to the fluorene ring system (specifically to the fluorene C2 and C3/C1 carbons), unequivocally proving the connectivity and substitution pattern.[15]

-

Predicted NMR Data Summary

| Assignment | Predicted ¹H NMR (δ, ppm) | Predicted ¹³C NMR (δ, ppm) | Key HMBC Correlations (Proton → Carbon) |

| Fluorene-H (aromatic) | 7.3 – 8.0 (m, 7H) | 120 – 145 | H(fluorene) → C(fluorene), H(thiazole) |

| Fluorene-CH₂ | ~3.9 (s, 2H) | ~37 | H(CH₂) → C(bridgehead), C(aromatic) |

| Thiazole-H | ~7.0 (s, 1H) | ~115 | H(thiazole) → C(fluorene), C(thiazole C2, C4) |

| Amine-NH₂ | 5.0 – 7.0 (br s, 2H) | N/A | NH₂ → C(thiazole C2) |

| Thiazole-C2 (C-NH₂) | N/A | ~169 | |

| Thiazole-C4 | N/A | ~150 |

Visualization: Key HMBC Connectivity

Caption: Predicted key HMBC correlations linking the thiazole H5 to the fluorene ring.

Infrared (IR) Spectroscopy

Rationale for IR Analysis

IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For our target compound, IR is ideal for confirming the presence of the primary amine (-NH₂), the aromatic C-H bonds, and the characteristic vibrations of the thiazole ring.[16]

Experimental Protocol: Solid-State IR

The thin solid film or Attenuated Total Reflectance (ATR) method is recommended for its simplicity and speed.

-

Thin Solid Film Method: [17]

-

Dissolve a small amount (~1-2 mg) of the solid in a few drops of a volatile solvent (e.g., dichloromethane or acetone).

-

Drop the solution onto one face of a salt plate (e.g., NaCl or KBr).

-

Allow the solvent to evaporate completely, leaving a thin film of the compound on the plate.

-

Place the plate in the spectrometer and acquire the spectrum.

-

-

ATR Method: [18]

-

Place a small amount of the solid powder directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

Acquire the spectrum directly. This method requires minimal sample preparation.

-

Data Interpretation and Discussion

The IR spectrum will be dominated by absorptions from the amine and aromatic functionalities.

-

N-H Stretching: Two distinct, medium-intensity bands are expected in the 3300-3450 cm⁻¹ region, characteristic of the symmetric and asymmetric stretching of a primary amine (-NH₂).[11]

-

Aromatic C-H Stretching: A group of sharp peaks is expected just above 3000 cm⁻¹ (typically 3050-3150 cm⁻¹).

-

Aliphatic C-H Stretching: Weak to medium bands from the fluorene -CH₂- group are expected just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹).

-

C=N and C=C Stretching (Fingerprint Region): A series of strong to medium absorptions between 1500-1620 cm⁻¹ will correspond to the C=N stretching of the thiazole ring and the C=C stretching vibrations of both the thiazole and fluorene aromatic systems.[14][19]

Predicted IR Data Summary

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Expected Intensity |

| N-H Stretch (asymmetric & symmetric) | 3450 – 3300 | Medium, Sharp (2 bands) |

| Aromatic C-H Stretch | 3150 – 3050 | Medium, Sharp |

| Aliphatic C-H Stretch | 2960 – 2850 | Weak to Medium |

| C=N / C=C Stretch (aromatic rings) | 1620 – 1500 | Strong to Medium |

Mass Spectrometry (MS)

Rationale for Mass Spectrometry

Mass spectrometry provides the exact molecular weight of a compound. By using a high-resolution instrument (HRMS), we can determine the mass with enough accuracy (typically < 5 ppm error) to derive a unique elemental composition, thereby confirming the molecular formula of C₁₆H₁₂N₂S. Electrospray ionization (ESI) is the preferred "soft" ionization technique as it minimizes fragmentation and typically produces a protonated molecular ion ([M+H]⁺), making the data easy to interpret.[20][21]

Experimental Protocol: ESI-HRMS

-

Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile. A small amount of formic acid (0.1%) can be added to the solvent to promote protonation for positive ion mode.

-

Infusion: Introduce the sample solution directly into the ESI source via a syringe pump at a low flow rate (e.g., 5-10 µL/min).

-

Ionization: Acquire the spectrum in positive ion mode (ES+). The applied voltage will create charged droplets that evaporate to yield gaseous [M+H]⁺ ions.[22]

-

Analysis: Use a high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap, to measure the mass-to-charge ratio (m/z) of the ions.

-

Data Processing: Determine the accurate mass of the most abundant peak and use software to calculate the elemental composition that matches this mass within a specified tolerance (e.g., 5 ppm).

Data Interpretation and Discussion

The primary goal is to observe the protonated molecular ion and confirm its elemental composition.

-

Expected Ion: The target molecule has a basic nitrogen atom in the aminothiazole ring, which will be readily protonated. Therefore, the base peak in the spectrum is expected to be the [M+H]⁺ ion.

-

Isotope Pattern: The presence of a sulfur atom will result in a characteristic A+2 isotopic peak ([M+2+H]⁺) with an abundance of approximately 4.4% relative to the monoisotopic peak ([M+H]⁺), providing further confirmation of the elemental composition.

Predicted HRMS Data Summary

| Parameter | Predicted Value |

| Molecular Formula | C₁₆H₁₂N₂S |

| Monoisotopic Mass (M) | 264.0721 Da |

| Ion Observed (in ES+) | [M+H]⁺ |

| Calculated Exact Mass ([M+H]⁺) | 265.0799 Da |

Integrated Spectroscopic Analysis Workflow

The confirmation of the structure of this compound is not a linear process but an integrated workflow where each piece of data validates the others.

Caption: Integrated workflow for the structural elucidation of the target molecule.

Conclusion

The structural elucidation of this compound requires a rigorous and integrated analytical approach. High-resolution mass spectrometry confirms the elemental formula, while infrared spectroscopy provides definitive evidence of the key functional groups. The cornerstone of the analysis, a full suite of 1D and 2D NMR experiments, unambiguously establishes the atomic connectivity and isomeric arrangement of the molecule. By following the detailed protocols and interpretative logic outlined in this guide, researchers can achieve a high-confidence, self-validated structural assignment, providing a solid foundation for any subsequent investigation into the compound's chemical and biological properties.

References

-

Creative Biostructure. (n.d.). Understanding 2D NMR Spectra: How to Read and Interpret Them. Retrieved from [Link]

-

University of Colorado Boulder, Department of Chemistry. (n.d.). IR Spectroscopy of Solids. Retrieved from [Link]

-

Journal of Coordination Chemistry. (2006). FAR IR SPECTRA AND STRUCTURES OF Zn(II) COMPLEXES OF 2-AMINOTHIAZOLES. Retrieved from [Link]

-

Sbrana, G., & Gholikhamiseh, G. (1983). Vibrational spectra and thermodynamic properties of thiazole, 2-aminothiazole, and 2-amino-[2H2]-thiazole. Journal of Molecular Structure. Retrieved from [Link]

-

Khan, S. A., et al. (2021). Aminothiazole-Linked Metal Chelates: Synthesis, Density Functional Theory, and Antimicrobial Studies with Antioxidant Correlations. ACS Omega. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6853, Fluorene. Retrieved from [Link]

-

Allery, C. (2020, August 10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC [Video]. YouTube. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

ResearchGate. (2024). Synthesis and Antimicrobial Evaluation of 2-[2-(9H-Fluoren-9-ylidene)hydrazin-1-yl]-1,3-thiazole Derivatives. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, February 11). 7.6: Interpreting 2-D NMR Spectra. Retrieved from [Link]

-

ResearchGate. (n.d.). FT-IR spectrum of 1,1-bis[4-(2-aminothiazole)-3-methylphenyl] cyclohexane. Retrieved from [Link]

-

SDSU NMR Facility. (n.d.). Common 2D (COSY, HSQC, HMBC). Retrieved from [Link]

-

NIST. (n.d.). Fluorene Mass Spectrum. Retrieved from [Link]

-

MDPI. (2024). Synthesis and Antimicrobial Evaluation of 2-[2-(9H-Fluoren-9-ylidene)hydrazin-1-yl]-1,3-thiazole Derivatives. Molecules. Retrieved from [Link]

-

Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Retrieved from [Link]

-

ResearchGate. (n.d.). Standard Sampling Techniques for Infrared Spectroscopy. Retrieved from [Link]

-

University of Rochester, Department of Chemistry. (n.d.). Notes on NMR Solvents. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, October 4). 4.13: NMR in Lab - Solvent Impurities. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, September 5). 4.2: IR Spectroscopy. Retrieved from [Link]

-

ResearchGate. (n.d.). a) ¹H NMR spectrum and b) ¹³C NMR spectrum of fluorene. Retrieved from [Link]

-

National Center for Biotechnology Information. (2023). Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management. ACS Omega. Retrieved from [Link]

-

Wikipedia. (n.d.). Electrospray ionization. Retrieved from [Link]

-

ACS Publications. (2023). Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol. ACS Omega. Retrieved from [Link]

-

J-STAGE. (n.d.). Solvent Effects on Proton Nmr Chemical Shifts of Macrocyclic and Nonmacrocyclic Compounds Employed with NH Functional. Retrieved from [Link]

-

National Center for Biotechnology Information. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Molecules. Retrieved from [Link]

-

Biological Magnetic Resonance Bank. (n.d.). bmse000524 Fluorene. Retrieved from [Link]

-

Physics LibreTexts. (2022, November 8). 6.3: Electrospray Ionization (ESI) Mass Spectrometry. Retrieved from [Link]

-

Chemistry For Everyone. (2025, May 10). What Is Electrospray Ionization (ESI) In LC-MS? [Video]. YouTube. Retrieved from [Link]

Sources

- 1. PubChemLite - this compound (C16H12N2S) [pubchemlite.lcsb.uni.lu]

- 2. mdpi.com [mdpi.com]

- 3. creative-biostructure.com [creative-biostructure.com]

- 4. youtube.com [youtube.com]

- 5. Notes on NMR Solvents - Title [webspectra.chem.ucla.edu]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]

- 8. Fluorene | C13H10 | CID 6853 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. bmse000524 Fluorene at BMRB [bmrb.io]

- 11. researchgate.net [researchgate.net]

- 12. jstage.jst.go.jp [jstage.jst.go.jp]

- 13. Fluorene(86-73-7) 13C NMR spectrum [chemicalbook.com]

- 14. Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management - PMC [pmc.ncbi.nlm.nih.gov]

- 15. emerypharma.com [emerypharma.com]

- 16. CCCC 1989, Volume 54, Issue 1, Abstracts pp. 28-41 | Collection of Czechoslovak Chemical Communications [cccc.uochb.cas.cz]

- 17. orgchemboulder.com [orgchemboulder.com]

- 18. researchgate.net [researchgate.net]

- 19. pubs.acs.org [pubs.acs.org]

- 20. Electrospray ionization - Wikipedia [en.wikipedia.org]

- 21. phys.libretexts.org [phys.libretexts.org]

- 22. youtube.com [youtube.com]

The Discovery of Novel Fluorenyl-Thiazole Derivatives: A Technical Guide for Drug Development Professionals